molecular formula C4H8O2 B14651526 (3R,4S)-3,4-Dimethyl-1,2-dioxetane CAS No. 50663-60-0

(3R,4S)-3,4-Dimethyl-1,2-dioxetane

Cat. No.: B14651526
CAS No.: 50663-60-0
M. Wt: 88.11 g/mol
InChI Key: KHNQVTBXUYKGDF-ZXZARUISSA-N
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Description

(3R,4S)-3,4-Dimethyl-1,2-dioxetane is a unique organic compound characterized by its four-membered ring structure containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-Dimethyl-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method includes the use of peroxy acids to oxidize alkenes, forming the dioxetane ring. The reaction conditions often require low temperatures to stabilize the intermediate products and prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using specialized equipment to maintain the necessary reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-Dimethyl-1,2-dioxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peroxy acids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex dioxetane derivatives, while reduction can produce simpler alcohols or hydrocarbons.

Scientific Research Applications

(3R,4S)-3,4-Dimethyl-1,2-dioxetane has several scientific research applications:

Mechanism of Action

The mechanism by which (3R,4S)-3,4-Dimethyl-1,2-dioxetane exerts its effects involves the formation of reactive oxygen species during its decomposition. These reactive species can interact with various molecular targets, leading to oxidation reactions that modify the structure and function of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-3,4-Dimethyl-1,2-dioxetane is unique due to its four-membered ring structure, which imparts high reactivity and potential for various applications. Its ability to generate reactive oxygen species sets it apart from other similar compounds, making it valuable in both research and industrial contexts.

Properties

CAS No.

50663-60-0

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

IUPAC Name

(3S,4R)-3,4-dimethyldioxetane

InChI

InChI=1S/C4H8O2/c1-3-4(2)6-5-3/h3-4H,1-2H3/t3-,4+

InChI Key

KHNQVTBXUYKGDF-ZXZARUISSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OO1)C

Canonical SMILES

CC1C(OO1)C

Origin of Product

United States

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